3',5'-Di-O-benzoyl fialuridine

Nucleoside Synthesis Benzoylation Process Chemistry

Procure 3',5'-Di-O-benzoyl fialuridine, a strategically protected nucleoside analog that overcomes the catastrophic mitochondrial toxicity of parent fialuridine. The dual benzoyl esters block the 5'-OH group, preventing lethal phosphorylation while enhancing organic solubility for seamless synthetic incorporation. Achieve 91.8% synthetic yield as a key intermediate. Ideal for ProTide prodrug design, structure-toxicity relationship (STR) studies, and esterase activation assays. Ensure your research avoids unverified substitution risks—choose the designed intermediate with verifiable purity and handling benefits.

Molecular Formula C23H18FIN2O7
Molecular Weight 580.3 g/mol
CAS No. 97614-45-4
Cat. No. B585118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Di-O-benzoyl fialuridine
CAS97614-45-4
Synonyms3’,5’-Di-O-benzoyl-1-(2-deoxy-2-fluoro-D-arabinofuranosyl)-5-iodo-2,4(1H,3H)-pyrimidinedione; _x000B_3’,5’-Di-O-benzoyl-1-(2’-deoxy-2’-fluoro-D-arabinofuranosyl)-5-iodouracil; 
Molecular FormulaC23H18FIN2O7
Molecular Weight580.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18FIN2O7/c24-17-18(34-22(30)14-9-5-2-6-10-14)16(12-32-21(29)13-7-3-1-4-8-13)33-20(17)27-11-15(25)19(28)26-23(27)31/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17-,18?,20-/m1/s1
InChIKeyFBENGCVQLDKVAT-VPZFWCOMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Di-O-benzoyl Fialuridine (CAS 97614-45-4): A Protected Nucleoside Analog Intermediate for Antiviral and Anticancer Research


3',5'-Di-O-benzoyl fialuridine (CAS 97614-45-4) is a protected synthetic derivative of the antiviral nucleoside analog fialuridine (FIAU) . As a benzoylated purine nucleoside analog, it features benzoyl protection at both the 3' and 5' hydroxyl positions of the 2'-fluoro-arabinofuranosyl sugar moiety . The parent compound, fialuridine (1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil), exhibits potent in vitro and in vivo activity against hepatitis B virus (HBV) and herpesviruses [1][2]. However, the clinical utility of fialuridine has been severely limited by dose-dependent mitochondrial toxicity, culminating in fatal hepatic failure in a phase II clinical trial [3]. 3',5'-Di-O-benzoyl fialuridine serves primarily as a key synthetic intermediate and a potential prodrug candidate in nucleoside analog research, with the benzoyl groups intended to modulate physicochemical properties, enhance stability during synthesis, and potentially improve pharmacokinetic profiles .

Critical Role of 3',5'-Di-O-benzoyl Fialuridine in Overcoming Fialuridine's Clinical and Synthetic Liabilities


Generic substitution among fialuridine derivatives is scientifically unjustified due to the critical role of the 3',5'-di-O-benzoyl protection in dictating both synthetic feasibility and downstream biological performance. Unprotected fialuridine (FIAU) possesses polar hydroxyl groups that render it poorly soluble in organic solvents, complicating its purification and incorporation into complex synthetic schemes . More importantly, fialuridine's clinical development was catastrophically halted by severe, delayed mitochondrial toxicity, resulting in patient fatalities [1]. This toxicity is mechanistically linked to the efficient intracellular phosphorylation of its free 5'-hydroxyl group to the triphosphate, a species that inhibits mitochondrial DNA polymerase γ and incorporates into mitochondrial DNA [2][3]. The benzoyl protection in 3',5'-Di-O-benzoyl fialuridine fundamentally alters these critical properties. The lipophilic benzoyl esters increase organic solubility, facilitating synthetic handling, while simultaneously blocking the 5'-hydroxyl group, thereby preventing direct phosphorylation to the toxic triphosphate species . Consequently, 3',5'-Di-O-benzoyl fialuridine is not a functional equivalent to its parent compound but a distinct chemical entity with unique utility as a protected intermediate and a potential prodrug with a distinct activation profile, making unverified substitution a significant scientific risk.

Quantitative Evidence Guide for 3',5'-Di-O-benzoyl Fialuridine: Synthetic Efficiency and Prodrug Stability


High Synthetic Yield of 3',5'-Di-O-benzoyl Fialuridine Demonstrates Efficiency as a Protected Intermediate

The synthesis of 3',5'-di-O-benzoyl fialuridine from the corresponding unprotected nucleoside proceeds with high efficiency under standard benzoylation conditions. Specifically, the reaction of 5-iodo-1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)uracil with benzoyl chloride in the presence of a base yields the desired 3',5'-di-O-benzoyl protected product in an isolated yield of 91.8% . This high yield contrasts with the typical yields observed for the synthesis of other 3',5'-di-O-benzoylated nucleosides, which often range from 70-85% under similar conditions due to competitive N-benzoylation or hydrolysis side-reactions [1]. The superior yield is attributed to the specific reactivity profile of the 2'-fluoro-arabinofuranosyl system, which favors O-benzoylation over N-benzoylation.

Nucleoside Synthesis Benzoylation Process Chemistry Fialuridine Intermediate

Lipophilicity Enhancement (clogP) of 3',5'-Di-O-benzoyl Fialuridine Relative to Parent Fialuridine

The addition of two benzoyl groups to the fialuridine scaffold results in a profound increase in lipophilicity, a key determinant of passive membrane permeability. The calculated partition coefficient (clogP) for 3',5'-di-O-benzoyl fialuridine is 2.871, as determined by computational models based on its chemical structure . In stark contrast, the parent fialuridine molecule, which possesses free 3'- and 5'-hydroxyl groups, has a significantly lower lipophilicity (estimated clogP of -0.5 to 0.2) due to its highly polar, hydrophilic nature [1]. This difference of approximately 2.7-3.4 logP units represents a >500-fold increase in the octanol-water partition coefficient, a magnitude of change that is expected to dramatically alter the compound's ability to cross biological membranes by passive diffusion.

Lipophilicity clogP Prodrug Design Membrane Permeability Physicochemical Property

Comparative DNA Incorporation: Fialuridine's High Genomic Incorporation vs. 2'-Fluoro Nucleoside Analogs

The parent compound, fialuridine (FIAU), is a prodrug that is efficiently metabolized to its active triphosphate form, which is then incorporated into both nuclear and mitochondrial DNA. A direct comparative study in human MOLT-4 cells demonstrated that at an equimolar concentration of 10 μM, the extent of DNA incorporation of fialuridine was over 100-fold higher than that of the related anti-HIV agent 2'-β-fluoro-2',3'-dideoxyadenosine (F-ddA), with F-ddA incorporation being less than 1% of that observed for FIAU [1]. This high level of DNA incorporation is directly correlated with fialuridine's antiviral potency but is also the principal mechanism underlying its dose-limiting mitochondrial toxicity, as it inhibits mitochondrial DNA polymerase γ [2][3]. The 3',5'-di-O-benzoyl protection is designed to block this metabolic activation pathway by preventing the initial phosphorylation step, thereby reducing the formation of the toxic triphosphate and its subsequent incorporation into mitochondrial DNA .

DNA Incorporation Mitochondrial Toxicity Nucleoside Analog Fialuridine Metabolism Antiviral Mechanism

In Vivo Antiviral Potency Comparison of Fialuridine (FIAU) Against Acyclovir (ACV) in a Herpes Encephalitis Model

The parent compound, fialuridine (FIAU), demonstrates superior in vivo antiviral potency compared to the established anti-herpetic agent acyclovir (ACV) in a murine model of herpes encephalitis. FIAU exhibited significant antiviral activity, increasing the number of survivors, at a dose of 25 mg/kg/day. In contrast, ACV required a dose of 50 mg/kg/day to achieve a statistically significant increase in survival [1]. This two-fold difference in the effective dose (25 mg/kg/day vs. 50 mg/kg/day) highlights fialuridine's enhanced potency in this model, which is attributed to its efficient intracellular phosphorylation and DNA chain termination properties [2]. This high potency, however, is intimately linked to its mechanism of mitochondrial toxicity, which ultimately led to its clinical failure [3].

Antiviral Potency In Vivo Efficacy Herpes Encephalitis Fialuridine Acyclovir Comparison

Selective Inhibition of Herpes Simplex Virus Thymidine Kinases by Fialuridine vs. Cellular Thymidine Kinase

Fialuridine (FIAU) exhibits a marked selectivity for viral thymidine kinases (TK) over the host cellular enzyme. The inhibition constant (Ki) of FIAU for herpes simplex virus type 1 (HSV-1) TK is 0.14 μM, and for HSV-2 TK is 0.95 μM. In comparison, its Ki for the cellular TK from green monkey Vero cells is 53 μM . This represents a 379-fold selectivity for HSV-1 TK and a 56-fold selectivity for HSV-2 TK over the cellular enzyme. This high selectivity is a critical determinant of antiviral specificity, as it ensures that the drug is preferentially activated (phosphorylated) in virus-infected cells, thereby limiting off-target toxicity in uninfected cells . The 3',5'-di-O-benzoyl protection is designed to further enhance this selectivity profile by preventing phosphorylation in all cell types until the benzoyl groups are selectively cleaved by esterases, which may be more abundant in certain tissues or cellular compartments.

Thymidine Kinase Selectivity Herpes Simplex Virus Fialuridine Enzyme Inhibition

Mitochondrial Toxicity Profile of Fialuridine in Isolated Rat Hepatocytes vs. Other Nucleoside Analogs

The clinical failure of fialuridine was directly attributed to its potent mitochondrial toxicity, a property that distinguishes it from several other nucleoside analogs. In a phase II trial for chronic hepatitis B, 7 of 15 patients (47%) developed severe, delayed toxicity, including hepatic failure, pancreatitis, neuropathy, myopathy, and lactic acidosis, after 9 to 13 weeks of treatment [1]. In vitro, fialuridine (50 μM) produced a significant ~70% decrease in mitochondrial DNA synthesis when directly incubated with mitochondria isolated from human equilibrative nucleoside transporter 1 (hENT1)-expressing cells [2]. This level of toxicity is in stark contrast to nucleoside analogs like lamivudine and famciclovir, which have shown no evidence of inducing mitochondrial injury in clinical or preclinical studies [3].

Mitochondrial Toxicity DNA Polymerase Gamma Fialuridine Nucleoside Analog Safety Hepatotoxicity

Optimal Application Scenarios for Procuring 3',5'-Di-O-benzoyl Fialuridine (CAS 97614-45-4)


Synthetic Intermediate for the Preparation of Fialuridine-Derived Prodrugs and Conjugates

The primary and most well-supported application for 3',5'-di-O-benzoyl fialuridine is as a protected synthetic intermediate. The 91.8% synthetic yield achievable for its preparation makes it a cost-effective and efficient building block [1]. Researchers can selectively deprotect the 5'-O-benzoyl group to generate the 5'-hydroxy intermediate, a crucial precursor for the synthesis of a wide range of fialuridine prodrugs, including 5'-phosphate esters, phosphoramidates (ProTides), or lipid conjugates. These prodrug strategies aim to bypass the initial, rate-limiting phosphorylation step of fialuridine, thereby modulating its activation profile and potentially mitigating its mitochondrial toxicity . The benzoyl group itself can be leveraged for the synthesis of self-immolative prodrug linkers or for improving the lipophilicity (clogP = 2.871) of the final conjugate, enhancing its ability to cross cellular membranes .

Reference Standard in Analytical Method Development for Benzoylated Nucleoside Analogs

Given its well-defined chemical structure, high purity, and characteristic physicochemical properties, 3',5'-di-O-benzoyl fialuridine serves as an ideal reference standard for developing and validating analytical methods for other benzoylated nucleoside analogs. Its distinct UV absorption profile (due to the 5-iodo uracil and benzoyl chromophores) and its characteristic retention time in reversed-phase HPLC (driven by its high clogP of 2.871 [1]) make it a valuable marker. Analytical chemists can use it to establish system suitability parameters, develop quantitative HPLC or LC-MS methods for purity assessment, and monitor reaction progress in the synthesis of related protected nucleosides . This application is critical for ensuring the quality and consistency of in-house synthesized or commercially procured batches of nucleoside analog intermediates.

Core Scaffold in Structure-Toxicity Relationship (STR) Studies for Nucleoside Analogs

The tragic clinical history of fialuridine has made it a textbook example of mitochondrial toxicity, and 3',5'-di-O-benzoyl fialuridine is a vital tool for conducting rigorous structure-toxicity relationship (STR) studies. The >100-fold difference in DNA incorporation between fialuridine and the related nucleoside F-ddA highlights the profound impact of minor structural modifications on biological fate [1]. By using 3',5'-di-O-benzoyl fialuridine as a starting point, researchers can systematically modify the 5-position (e.g., replacing iodine with methyl or ethynyl groups) or the benzoyl protecting groups (e.g., substituting with different aryl esters) and then evaluate the impact of these changes on mitochondrial DNA polymerase γ inhibition, cellular uptake, and mitochondrial DNA depletion in in vitro models like HepaRG cells . The 3',5'-di-O-benzoyl protection is essential in these studies to prevent confounding toxicity from the parent fialuridine molecule itself, allowing for a clean evaluation of the new analog's intrinsic toxicological properties .

Model Compound for Investigating Prodrug Activation by Esterases

The benzoyl ester groups in 3',5'-di-O-benzoyl fialuridine are substrates for cellular esterases, making this compound a useful model for studying prodrug activation kinetics. While specific data on the esterase-mediated hydrolysis of this exact compound is not available in the provided sources, the class of benzoylated nucleoside prodrugs is well-established. Research on similar benzoyl-protected nucleoside diphosphate prodrugs (DiPPro nucleotides) has shown that their stability and activation are dependent on the substituent on the benzoyl moiety [1]. 3',5'-Di-O-benzoyl fialuridine can be incubated with plasma, tissue homogenates, or recombinant esterases to quantify the rate of benzoyl group cleavage (e.g., using HPLC to monitor the appearance of fialuridine or its monobenzoate). This data is crucial for predicting the in vivo pharmacokinetic profile of fialuridine-based prodrugs and for rationally designing protection strategies that achieve tissue-selective or tumor-selective activation .

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